

Technical Analysis & Structural Validation of 2-Chloro-6-fluoro-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-methoxybenzaldehyde

CAS No.: 931414-02-7

Cat. No.: B3392284

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Executive Summary & Application Context

2-Chloro-6-fluoro-4-methoxybenzaldehyde (CFMB) is a critical pharmacophore intermediate, primarily utilized in the synthesis of isoxazolyl penicillins such as Flucloxacillin and Floxacillin. Its structural integrity is defined by a specific substitution pattern on the benzaldehyde core: a chlorine atom at C2, a fluorine atom at C6, and a methoxy group at C4.

In drug development, distinguishing this specific regioisomer from its potential byproducts (such as 2,6-dichloro or 2,6-difluoro analogs) or unreacted precursors (2-chloro-6-fluorotoluene) is paramount. This guide provides a definitive spectral analysis using ^1H and ^{13}C NMR, focusing on the diagnostic coupling constants (

-values) introduced by the fluorine-19 nucleus (

).

Experimental Protocol: High-Resolution NMR

To ensure reproducibility and resolution of fine splitting patterns (specifically long-range

and

couplings), the following protocol is recommended.

Sample Preparation[1][2][3]

- Solvent: Chloroform-d () is the standard choice (99.8% D). It minimizes solvent interaction with the aldehyde proton compared to DMSO- .
- Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentration may cause viscosity broadening; low concentration loses sensitivity for satellites.
- Tube Quality: 5mm precision NMR tubes (500 MHz rated or higher).

Acquisition Parameters (500 MHz Instrument)

- ¹H NMR:
 - Pulse angle: 30°
 - Relaxation delay (): 2.0 seconds (ensure full relaxation of aldehyde proton).
 - Scans: 16–32.
- ¹³C NMR ({¹H} Decoupled):
 - Relaxation delay: 2.0 seconds.[1]
 - Scans: >512 (due to splitting of signal intensity by C-F coupling).

¹H NMR Spectral Analysis

The proton spectrum of CFMB is characterized by the splitting influence of the Fluorine atom at position 6. Unlike standard substituted benzenes, the signals here are not simple singlets or doublets.

Spectral Assignments[1][5][6][7]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.35	Doublet ()	1H	-CHO	The aldehyde proton couples with Fluorine (Hz). This is a key purity indicator.
6.75	Doublet of Doublets ()	1H	Ar-H5	Located between F and OMe. Shows strong coupling to F (Hz) and weak meta-coupling to H3.
6.60	Doublet ()	1H	Ar-H3	Located between Cl and OMe. Shows weak meta-coupling to H5 (Hz). F-coupling is usually negligible here.
3.85	Singlet ()	3H	-OCH3	The methoxy group is chemically equivalent and isolated from strong coupling.

Mechanistic Interpretation

- **The Aldehyde Doublet:** In non-fluorinated benzaldehydes, the CHO peak is a singlet. In CFMB, the fluorine at C6 exerts a "Through-Space" or long-range "W-coupling" () on the aldehyde proton, splitting it into a doublet. Absence of this splitting suggests loss of fluorine or incorrect regiochemistry.
- **Aromatic Shielding:** H5 is ortho to the Fluorine. While Fluorine is electronegative (inductive withdrawing), it is also a resonance donor. Combined with the strong donation from the para-Methoxy group, H5 is shielded and appears upfield relative to H3.

13C NMR Spectral Analysis

The Carbon-13 spectrum is the most definitive tool for structural validation due to the large Carbon-Fluorine coupling constants ().

Diagnostic C-F Coupling Patterns

Carbon Position	Shift (ppm)	Multiplicity	(Hz)	Diagnostic Value
C6 (C-F)	~163.5	Doublet ()	~255 Hz	Primary Confirmation. The huge coupling confirms F is directly attached to the ring.
C4 (C-OMe)	~165.0	Doublet ()	~12 Hz	coupling from F. Distinguishes C4 from C2.
C1 (C-CHO)	~115.2	Doublet ()	~20 Hz	coupling. The ipso carbon carrying the aldehyde.
C2 (C-Cl)	~138.0	Doublet ()	~5 Hz	coupling. Weak splitting due to meta-distance from F.
C5 (Ar-H)	~101.5	Doublet ()	~25 Hz	coupling. Ortho to Fluorine. ^[2]
C3 (Ar-H)	~108.0	Singlet/Broad	< 3 Hz	Para to Fluorine. Coupling is often unresolved.
-CHO	~186.5	Doublet ()	~3-5 Hz	The carbonyl carbon shows small coupling to F.

Comparative Analysis: Product vs. Precursor

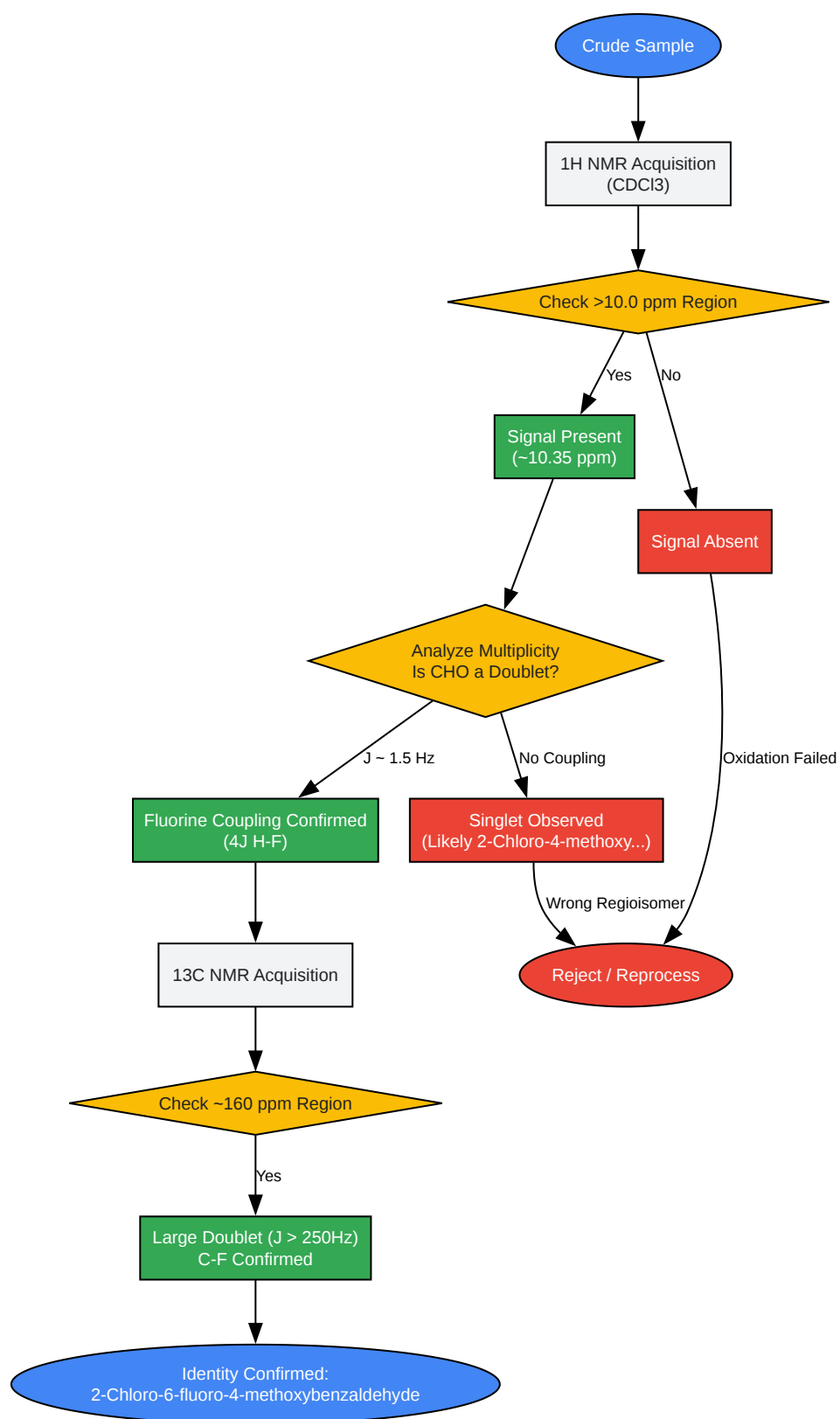
A common synthesis route involves the oxidation of 2-Chloro-6-fluorotoluene.[1] The table below highlights how to distinguish the starting material (SM) from the Product (CFMB).

Table 1: Spectral Comparison for QC Release

Feature	Precursor (Toluene Derivative)	Product (CFMB)	QC Pass Criteria
Functional Group	Methyl (-CH ₃) at ~2.3 ppm	Aldehyde (-CHO) at ~10.35 ppm	Disappearance of 2.3 ppm triplet/doublet; Appearance of 10+ ppm signal.
Aromatic Region	Multiplets (due to H-H coupling)	Simplified Pattern (due to electron-withdrawing CHO)	Distinct shift downfield for aromatics due to Carbonyl anisotropy.
¹³ C Carbonyl	Absent	Signal at ~186 ppm	Presence of C=O peak.
C-F Coupling	Hz	Hz	Slight increase in value due to electron-withdrawing CHO group.

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure of CFMB during process development.



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Caption: Logic flow for the structural validation of **2-Chloro-6-fluoro-4-methoxybenzaldehyde**, prioritizing the detection of Fluorine-Aldehyde coupling.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde. Retrieved from [[Link](#)]
- Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Retrieved from [[Link](#)]

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Sources

- [1. 2-Chloro-6-fluorobenzaldehyde - Wikipedia \[en.wikipedia.org\]](#)
- [2. NMR Coupling Constants | Chemical Instrumentation Facility \[cif.iastate.edu\]](#)
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